Sitafloxacin hydrate
Overview
Description
Sitafloxacin hydrate is a broad-spectrum fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is used to treat severe and resistant bacterial infections. The chemical name of this compound is 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid hydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sitafloxacin hydrate involves several key steps:
Debenzyloxylation: A compound is subjected to debenzyloxylation to remove benzyl groups.
Substitution: The intermediate compound undergoes substitution reactions.
Chlorination: Chlorine atoms are introduced into the compound.
Tert-butoxycarbonyl Removal: The final step involves the removal of tert-butoxycarbonyl groups to yield this compound
Industrial Production Methods: The industrial production of this compound involves a mixing method that prevents dust dispersion and static bonding, ensuring uniform granules and high dissolution rates. The process is simple and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sitafloxacin hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions may produce various fluoroquinolone analogs .
Scientific Research Applications
Sitafloxacin hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Used to treat respiratory and urinary tract infections, including those caused by resistant bacteria
Industry: Employed in the development of new antibacterial agents and formulations.
Mechanism of Action
Sitafloxacin hydrate works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This dual inhibitory activity disrupts bacterial DNA processes, leading to cell death. This compound is effective against both Gram-positive and Gram-negative bacteria, including resistant strains .
Comparison with Similar Compounds
- Levofloxacin
- Ciprofloxacin
- Moxifloxacin
- Gatifloxacin
Comparison: Sitafloxacin hydrate is unique due to its dual inhibitory activity against DNA gyrase and topoisomerase IV, making it effective against resistant bacterial strains. It also has a broader spectrum of activity compared to other fluoroquinolones .
Properties
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJYRJLOUSQBW-JJZGMWGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163253-37-0 | |
Record name | Sitafloxacin monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAFLOXACIN MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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